4-Isopropylbenzyl methyl ether
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Overview
Description
4-Isopropylbenzyl methyl ether is an organic compound belonging to the class of ethers It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 4-isopropylbenzyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction typically proceeds under mild conditions, often at room temperature .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Another industrial method includes the use of phase transfer and polymer-supported catalysts, which offer efficient and environmentally friendly synthesis pathways .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzyl methyl ether can undergo various chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can facilitate these reactions.
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents under controlled conditions.
Reduction: Strong reducing agents, though less common for ethers.
Major Products:
Acidic Cleavage: Alcohol and alkyl halide.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced products can be formed.
Scientific Research Applications
4-Isopropylbenzyl methyl ether has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The primary mechanism of action for 4-isopropylbenzyl methyl ether involves its ability to undergo cleavage and form reactive intermediates. The ether oxygen can be protonated by strong acids, leading to the formation of a good leaving group. This can then be eliminated via an S_N2 or S_N1 mechanism, depending on the structure of the ether .
Comparison with Similar Compounds
Methyl Propyl Ether: Similar in structure but lacks the isopropyl group.
Dimethyl Ether: Contains two methyl groups instead of an isopropyl and a benzyl group.
Diethyl Ether: Contains two ethyl groups instead of an isopropyl and a benzyl group.
Properties
CAS No. |
73789-85-2 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
USDZMJSIPOOFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC |
Origin of Product |
United States |
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